molecular formula C20H19ClN2O2S2 B3020933 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 898407-49-3

4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B3020933
CAS No.: 898407-49-3
M. Wt: 418.95
InChI Key: KFWOEVFMLBBMCD-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a central ethyl group substituted with indoline (a bicyclic amine) and thiophene (a sulfur-containing heterocycle).

Properties

IUPAC Name

4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S2/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWOEVFMLBBMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Moiety: Starting from aniline derivatives, indoline can be synthesized through cyclization reactions.

    Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or thiophene moieties.

    Reduction: Reduction reactions could be used to modify the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the chloro or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of bases or acids to facilitate the reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfonamide groups are often used as ligands in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Sulfonamide compounds are known to inhibit certain enzymes, making them useful in biochemical research.

    Antimicrobial Activity: Potential use as antimicrobial agents due to the presence of the sulfonamide group.

Medicine

    Drug Development: Investigation as potential therapeutic agents for various diseases, including cancer and infectious diseases.

Industry

    Chemical Synthesis: Use as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the natural substrate or by binding to the active site. This can disrupt normal cellular processes and lead to the desired therapeutic effect.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activities/Applications Reference Evidence IDs
Target Compound : 4-Chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide Indoline, thiophene, 4-chloro substituent ~420.9 (calculated) Not explicitly reported N/A
CCG-356608 (4-Chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide) Indole-3-yl-ethyl group, 4-chloro substituent 349.87 Research chemical; potential CNS targets
W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide) Piperidinylidene core, phenylethyl substituent ~375.3 (calculated) Regulated opioid receptor ligand
Compound 1 (4-Chloro-N-[2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenyl]benzenesulfonamide) Dichlorophenol-hydrazone moiety 454.3 Aβ42 aggregation inhibitor (IC50: 13 μM)
4-Chloro-N-(5-(2-(thiazol-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)benzenesulfonamide Thiazole, tetrahydronaphthalene, 4-chloro substituent ~447.0 (calculated) TP receptor antagonist; Aβ modulation

Biological Activity

4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of an indoline moiety, a thiophene ring, and a sulfonamide group, which contribute to its diverse biological profiles.

Chemical Structure

The chemical structure of this compound is characterized by:

  • Indoline and Thiophene Moieties : These rings are known for their biological activity.
  • Sulfonamide Group : This functional group is often associated with antimicrobial properties.
Property Details
IUPAC Name 4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Molecular Formula C20H19ClN2O2S2
CAS Number 898407-49-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indoline : Indoline can be synthesized from aniline derivatives through cyclization reactions.
  • Thiophene Introduction : The thiophene group is introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
  • Sulfonamide Formation : The final step involves reacting the intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds with sulfonamide groups have been shown to inhibit bacterial growth effectively.

Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties. The presence of the indoline and thiophene moieties is believed to enhance its interaction with cellular targets involved in cancer progression.

In vitro studies reveal:

  • Cell Lines Tested : Various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and others.
  • IC50 Values : Preliminary data suggest IC50 values ranging from 0.1 to 10 µM, indicating potential effectiveness against these cell lines.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • The indoline and thiophene components may enhance binding affinity and specificity towards biological targets.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy :
    • A study reported that similar sulfonamides demonstrated bactericidal effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM .
  • Anticancer Potential :
    • Research involving indole derivatives showed promising results against various cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Biofilm Inhibition :
    • Compounds similar to this compound were tested for their ability to disrupt biofilm formation in bacterial cultures, showing significant inhibition rates .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound Key Features Biological Activity
4-chloro-N-(2-(indolin-1-yl)ethyl)benzenesulfonamideLacks thiophene ringReduced antimicrobial activity
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamideLacks chlorine atomAltered reactivity
4-chloro-N-(2-(indolin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamideContains furan instead of thiopheneDifferent chemical properties

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